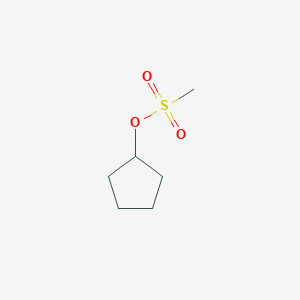

Methanesulfonic acid cyclopentyl ester

Descripción general

Descripción

Methanesulfonic acid cyclopentyl ester is a derivative of Methanesulfonic acid (MSA), which is an organosulfuric, colorless liquid with the molecular formula CH3SO3H . It is the simplest of the alkylsulfonic acids . Salts and esters of methanesulfonic acid are known as mesylates .

Synthesis Analysis

The formation of sulfonate esters like this compound involves the interaction between sulfonic acids and alcohols . A detailed study of sulfonate ester formation dynamics has shown that sulfonate esters cannot form even at trace level if any acid present is neutralized with even the slightest excess of base .Chemical Reactions Analysis

The formation of sulfonate esters involves the reaction of sulfonic acids and alcohols . GC-MS analysis of reactions of methanesulfonic acid (MSA) and isotopically labeled methanol confirm methanol C-O bond cleavage in the formation of the methyl methanesulfonate (MMS), consistent with reversal of well-established mechanisms for solvolysis of sulfonate esters .Aplicaciones Científicas De Investigación

Catalytic Applications in Esterification Reactions Methanesulfonic acid, including its cyclopentyl ester form, has shown significant utility in esterification reactions. For instance, studies demonstrate its effectiveness as a catalyst when supported on alumina, offering benefits such as good yields, purity, and reduced reaction time in an environmentally benign process (Fabián et al., 2014). Moreover, copper methanesulfonate, a related compound, has been used in esterification with excellent activity and reusability, marking an improvement over conventional Lewis acid catalysts (Jiang, 2005).

Analytical Chemistry and Detection Methanesulfonic acid esters, including the cyclopentyl variant, are subject to analytical studies. A method involving derivatisation with sodium thiocyanate has been developed to analyze these esters via gas chromatography, demonstrating the versatility of these compounds in analytical applications (Lee et al., 2003).

Synthesis of Sulfinate Esters and Sulfinamides The utility of methanesulfonic acid in the synthesis of sulfinate esters and sulfinamides has been explored. The activation of p-toluenesulfinic acid with methanesulfonyl chloride, for instance, leads to efficient production of these compounds, showcasing the compound’s role in diverse chemical syntheses (Gafur et al., 2018).

Genotoxicity Assessment Research has also focused on the genotoxic properties of sulfonic acid esters, including methanesulfonic acid cyclopentyl ester. Studies involving Ames mutagenicity tests and micronucleus tests in mammalian cells help understand the potential genotoxic effects of these compounds, contributing to safety evaluations in drug synthesis (Glowienke et al., 2005).

Environmental and Green Chemistry The research in green chemistry highlights the use of methanesulfonic acid esters in processes aiming to be more environmentally friendly. This includes their role in esterification reactions that are more sustainable, with copper methanesulfonate being an example of a catalyst that is easy to recover and exhibits high catalytic activity (Jiang, 2004).

Safety and Hazards

Methanesulfonic acid, from which the ester is derived, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals, has acute oral and dermal toxicity, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Direcciones Futuras

Methanesulfonic acid (MSA) has several appealing properties that make it very attractive for the development of new circular flowsheets in hydrometallurgy . The global production of MSA is expected to increase rapidly in the near future thanks to both the industrialization of a new sustainable synthesis process and its many applications . As a result, MSA will become more widely available and a lower price will make it an increasingly attractive option .

Propiedades

IUPAC Name |

cyclopentyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3S/c1-10(7,8)9-6-4-2-3-5-6/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAQVFEITQMBSEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

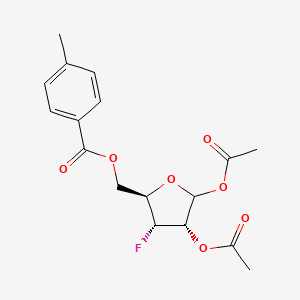

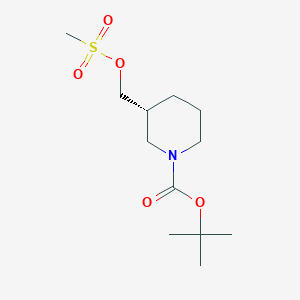

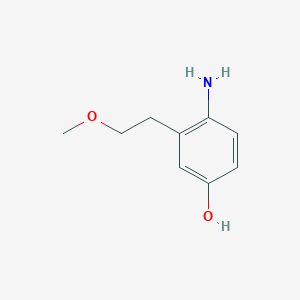

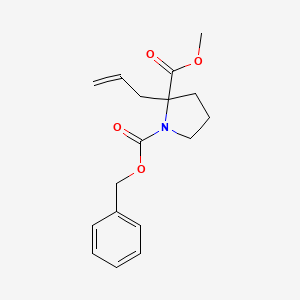

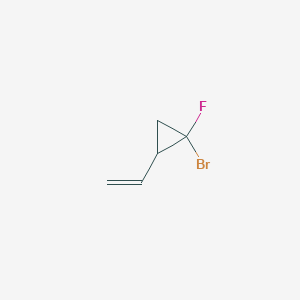

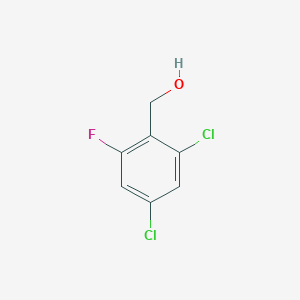

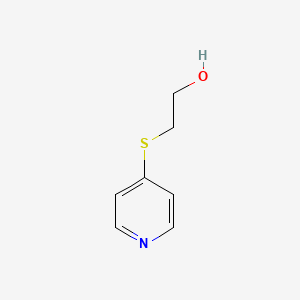

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Phenyl-3,10-dihydropyrazolo[4,3-a]carbazole](/img/structure/B3244305.png)

![1-[2-(Benzyloxy)-4-bromophenyl]ethan-1-one](/img/structure/B3244312.png)

![Spiro[9H-fluorene-9,7'(12'H)-indeno[1,2-a]carbazole]](/img/structure/B3244353.png)

![Ethyl 3-{[(benzyloxy)carbonyl]amino}propanoate](/img/structure/B3244381.png)